3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene
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Overview
Description
3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene is a compound that belongs to the class of polycyclic aromatic hydrocarbons containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a bromomethyl group at the second position on the naphtho[1,2-B]thiophene ring system. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene typically involves a series of steps starting from commercially available materialsThe reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as copper-catalyzed cross-coupling reactions. These methods are designed to minimize redox reactions and optimize yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Lithium-Halogen Exchange: Using n-butyllithium to replace bromine with lithium, followed by reaction with electrophiles.
Suzuki-Miyaura Coupling: Using palladium catalysts to couple with boronic acids.
Major Products
Substituted Naphtho[1,2-B]thiophenes: Products with various functional groups replacing the bromine atoms.
Sulfoxides and Sulfones: Products formed through oxidation reactions.
Scientific Research Applications
3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene involves its interaction with various molecular targets. The bromine atoms and the bromomethyl group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups onto the naphtho[1,2-B]thiophene scaffold .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog with a single bromine atom on the thiophene ring.
2-Bromo-3-methylthiophene: Contains a bromine atom and a methyl group on the thiophene ring.
Uniqueness
3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene is unique due to its polycyclic structure and the presence of both bromine and bromomethyl groups. This combination of features provides a versatile platform for further functionalization and applications in various fields .
Properties
CAS No. |
62615-52-5 |
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Molecular Formula |
C13H8Br2S |
Molecular Weight |
356.08 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)benzo[g][1]benzothiole |
InChI |
InChI=1S/C13H8Br2S/c14-7-11-12(15)10-6-5-8-3-1-2-4-9(8)13(10)16-11/h1-6H,7H2 |
InChI Key |
HQCWQRHITBAPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Br)CBr |
Origin of Product |
United States |
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